REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH3:10])=[CH:4][C:3]=1[CH2:11][OH:12].[O-:13][Mn](=O)(=O)=O.[K+].OS([O-])=O.[Na+].[NH4+].[OH-]>CC(C)=O>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH3:10])=[CH:4][C:3]=1[C:11]([OH:13])=[O:12] |f:1.2,3.4,5.6|
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Name
|
|
Quantity
|
7.85 g
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Type
|
reactant
|
Smiles
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BrC1=C(C=C(C=C1C)OC)CO
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
12.6 g
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Type
|
reactant
|
Smiles
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[O-][Mn](=O)(=O)=O.[K+]
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Name
|
solution
|
Quantity
|
175 mL
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
the solids were filtered through a medium porosity fritted funnel
|
Type
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EXTRACTION
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Details
|
the solution was extracted with ether (2×200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)O)C=C(C=C1C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.15 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |